N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is a structurally complex small molecule characterized by three key moieties:
6-Chloro-1,3-benzothiazol-2-yl: A heterocyclic aromatic system with a chloro substituent at position 6, contributing to electronic and steric effects.
N-[2-(Dimethylamino)ethyl]: A tertiary amine side chain, likely improving bioavailability via increased basicity and membrane permeability.
The hydrochloride salt form optimizes aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O4S2.ClH/c1-16-14-28(15-17(2)33-16)35(31,32)20-8-5-18(6-9-20)23(30)29(12-11-27(3)4)24-26-21-10-7-19(25)13-22(21)34-24;/h5-10,13,16-17H,11-12,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFQECAMQWNOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring.
Introduction of the Chloro Group: Chlorination of the benzothiazole ring is achieved using thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminoethyl Group: The chloro-substituted benzothiazole is then reacted with N,N-dimethylethylenediamine under basic conditions to introduce the dimethylaminoethyl group.
Formation of the Benzamide Moiety: The resulting intermediate is coupled with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide moiety.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the benzothiazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydrobenzothiazole derivatives.
Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: N-oxide derivatives
Reduction: Dihydrobenzothiazole derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, apoptosis, and cell proliferation, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional groups with several pharmacologically relevant molecules. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core :
- The target’s benzothiazole core differs from benzothiadiazines () and triazoles (), which are associated with diuretic and antifungal activities, respectively. Benzothiazoles are often linked to antimicrobial and anticancer properties due to their planar aromaticity and halogen substituents .
Sulfonamide Functionality :
- The morpholine-sulfonyl group in the target compound contrasts with simpler aryl-sulfonyl groups in ([4–15]). The morpholine ring may enhance solubility and metabolic stability compared to phenylsulfonyl derivatives .
Amine Side Chain: The dimethylaminoethyl group introduces a basic tertiary amine, distinct from the 2,4-difluorophenyl or nitro groups in similar compounds. This modification likely improves blood-brain barrier penetration compared to neutral sulfonamides in .
Pharmacological Implications :
- Unlike benzothiadiazine-based diuretics (, b), the target’s benzothiazole-sulfonamide scaffold may target microbial enzymes (e.g., DNA gyrase) or kinase pathways. Its hydrochloride salt form further supports oral or injectable formulations .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 469.02 g/mol. The structure incorporates a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by binding to enzymes and receptors involved in cellular processes. For instance, compounds with similar structures have shown to inhibit protein kinases and affect cell proliferation pathways.
Biological Activities
-
Anticancer Activity :
- Several studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Case Study : A study demonstrated that a related compound inhibited the growth of breast cancer cells by downregulating the expression of anti-apoptotic proteins .
-
Antimicrobial Properties :
- Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. The presence of the dimethylamino ethyl group enhances membrane permeability, facilitating the compound's entry into microbial cells.
- Research Finding : In vitro tests showed that similar benzothiazole compounds exhibited activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This Compound | Moderate | Yes | Potential |
| Compound A | High | Moderate | Yes |
| Compound B | Low | High | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
